molecular formula C11H10N2O B11906433 1-Acetylindoline-3-carbonitrile CAS No. 1956324-22-3

1-Acetylindoline-3-carbonitrile

Cat. No.: B11906433
CAS No.: 1956324-22-3
M. Wt: 186.21 g/mol
InChI Key: DTVAOXCNJWIPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylindoline-3-carbonitrile is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the nitrogen atom and a cyano group at the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline-3-carbonitrile can be synthesized through various synthetic routesThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the electrophile used and the position of substitution on the indole ring.

Scientific Research Applications

1-Acetylindoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetylindoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. The acetyl and cyano groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Acetylindoline-3-carbonitrile is unique due to the presence of both acetyl and cyano groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1956324-22-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-acetyl-2,3-dihydroindole-3-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3

InChI Key

DTVAOXCNJWIPHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=CC=CC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.